2-(2-Fluoro-3-hydroxyphenyl)acetic acid
Description
2-(2-Fluoro-3-hydroxyphenyl)acetic acid (CAS No. 1213229-25-4) is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol . It features a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 2-position on the phenyl ring, attached to an acetic acid moiety. This structural configuration confers unique electronic and steric properties, making it a valuable substrate in enzymatic and synthetic studies. For instance, it has been utilized in enzymatic reactions to invert regioselectivity in berberine bridge enzyme systems, highlighting its role in modulating biochemical pathways .
The compound is synthesized via hydrolysis of 2-(2-fluoro-3-methoxyphenyl)acetic acid using bromic acid (48% aqueous solution) at 105°C for 5 hours, achieving an 86% yield . Its benzylated derivative, 2-(3-(benzyloxy)-2-fluorophenyl)acetic acid, is prepared via benzylation under basic conditions (KOH, benzyl bromide, ethanol), demonstrating its versatility in further functionalization .
Properties
IUPAC Name |
2-(2-fluoro-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNQWSUMWOLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213229-25-4 | |
| Record name | 2-(2-fluoro-3-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the fluorination of 3-hydroxyphenylacetic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 2-(2-Fluoro-3-oxophenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-3-hydroxyphenyl)ethanol.
Substitution: Formation of 2-(2-Methoxy-3-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-(2-Fluoro-3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-3-hydroxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, enhancing its binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Physical and Chemical Properties
- Acidity : The -OH group’s acidity is amplified by the adjacent fluorine atom (via inductive effects), making the target compound more acidic than 2-(4-hydroxy-3-methoxyphenyl)acetic acid (where -OCH₃ is electron-donating) .
- Thermal Stability : Fluorine’s stability contributes to higher thermal resistance compared to brominated analogues like 2-(3-bromo-4-methoxyphenyl)acetic acid , which may decompose under harsh conditions .
Biological Activity
2-(2-Fluoro-3-hydroxyphenyl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, making them valuable in drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C9H9F O3
IUPAC Name: this compound
CAS Number: 130824390
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications.
Potential Mechanisms
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biological processes.
- Receptor Modulation: It could interact with receptors to modulate signaling pathways that influence cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of fluorinated compounds similar to this compound:
Table 1: Summary of Biological Activities in Related Compounds
Case Study: Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of fluorinated aryl acetamides found that modifications at the aryl position significantly affected anticancer potency. The most potent derivatives showed EC50 values as low as , highlighting the potential for similar modifications in this compound to enhance its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
